2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one
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Overview
Description
2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one typically involves multi-component reactions. One common method involves the reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and tetrahydrofuran in methanol as a solvent at room temperature . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign catalysts and solvent-free conditions can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antiproliferative agent against cancer cell lines.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cancer cell proliferation by inducing apoptosis in cancer cells . The compound may interact with protein tyrosine kinases and other signaling molecules, leading to the activation of apoptotic pathways and inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 4’,5,6,7-Tetramethoxyflavone
- 3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Uniqueness
2,8-Dimethyl-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
359875-12-0 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,8-dimethyl-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C11H14O2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
CREUFAMTANSLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1OC(=CC2=O)C |
Origin of Product |
United States |
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